molecular formula C24H33N5O2 B10836694 3-amino-N-[4-[(1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl]pyridin-3-yl]-6-cyclohexylpyridine-2-carboxamide

3-amino-N-[4-[(1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl]pyridin-3-yl]-6-cyclohexylpyridine-2-carboxamide

Cat. No. B10836694
M. Wt: 423.6 g/mol
InChI Key: JMHGWOVBMIFUIZ-CBAWVIOQSA-N
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Description

The compound “US8592455, 90” is a tricyclic compound known for its use as a kinase inhibitor. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of various cancers. This compound is part of a broader class of molecules designed to inhibit specific kinases involved in cell signaling pathways that regulate cell growth, survival, and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “US8592455, 90” involves multiple steps, starting with the preparation of the core tricyclic structure. The synthetic route typically includes:

Industrial Production Methods

Industrial production of “US8592455, 90” follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. Key steps include:

Chemical Reactions Analysis

Types of Reactions

“US8592455, 90” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of “US8592455, 90” with altered functional groups, which can exhibit different biological activities .

Scientific Research Applications

“US8592455, 90” has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying tricyclic structures and their reactivity.

    Biology: Investigated for its role in inhibiting specific kinases involved in cell signaling pathways.

    Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving dysregulated kinase activity.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

The mechanism of action of “US8592455, 90” involves the inhibition of specific kinases, such as PIM1, PIM2, and PIM3. These kinases play crucial roles in cell survival, proliferation, and apoptosis. By inhibiting these kinases, “US8592455, 90” disrupts the signaling pathways that promote cancer cell growth and survival. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

“US8592455, 90” can be compared with other kinase inhibitors, such as:

    US9682991: Another tricyclic compound with similar kinase inhibitory properties.

    US8889696: A substituted pyrido[2,3-d]pyrimidin-7(8H)-one with therapeutic uses.

    US8829193: An azole compound used as a PIM inhibitor.

The uniqueness of “US8592455, 90” lies in its specific tricyclic structure and its high selectivity for PIM kinases, making it a promising candidate for targeted cancer therapy .

properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

3-amino-N-[4-[(1R,3R,4R,5S)-3-amino-4-hydroxy-5-methylcyclohexyl]pyridin-3-yl]-6-cyclohexylpyridine-2-carboxamide

InChI

InChI=1S/C24H33N5O2/c1-14-11-16(12-19(26)23(14)30)17-9-10-27-13-21(17)29-24(31)22-18(25)7-8-20(28-22)15-5-3-2-4-6-15/h7-10,13-16,19,23,30H,2-6,11-12,25-26H2,1H3,(H,29,31)/t14-,16+,19+,23+/m0/s1

InChI Key

JMHGWOVBMIFUIZ-CBAWVIOQSA-N

Isomeric SMILES

C[C@H]1C[C@H](C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4CCCCC4)N

Canonical SMILES

CC1CC(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4CCCCC4)N

Origin of Product

United States

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